molecular formula C8H4IN3 B1629576 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile CAS No. 1000341-58-1

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile

Cat. No.: B1629576
CAS No.: 1000341-58-1
M. Wt: 269.04 g/mol
InChI Key: VBAJEABHJIMNHN-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C8H4IN3. It is characterized by the presence of an iodine atom at the 3-position, a pyrrolo[3,2-c]pyridine core, and a carbonitrile group at the 4-position.

Preparation Methods

The synthesis of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile typically involves the iodination of a pyrrolo[3,2-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Properties

IUPAC Name

3-iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4IN3/c9-5-4-12-6-1-2-11-7(3-10)8(5)6/h1-2,4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJEABHJIMNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646768
Record name 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-58-1
Record name 3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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